Ethanamine, 2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)thio)-N,N-dimethyl-, hydrochloride
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Overview
Description
Ethanamine, 2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)thio)-N,N-dimethyl-, hydrochloride is a compound known for its significant pharmacological properties. It is often studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a dibenzo thiepin core, a chloro substituent, and a dimethyl ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)thio)-N,N-dimethyl-, hydrochloride typically involves multiple steps. The initial step often includes the formation of the dibenzo thiepin core, followed by the introduction of the chloro substituent. The final steps involve the attachment of the ethanamine moiety and the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)thio)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce the chloro substituent to a hydrogen atom.
Substitution: This reaction can replace the chloro substituent with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Ethanamine, 2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)thio)-N,N-dimethyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Ethanamine, 2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)thio)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets, such as dopamine and serotonin receptors . By binding to these receptors, it can modulate neurotransmitter activity, leading to various pharmacological effects. The pathways involved in these interactions are complex and may include changes in receptor conformation, signal transduction, and downstream cellular responses.
Comparison with Similar Compounds
Similar Compounds
Octoclothepin: This compound shares a similar dibenzo thiepin core and is also a dopamine and serotonin receptor antagonist.
Methysergide: Another compound with similar pharmacological properties, used as a serotonin receptor antagonist.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potent antagonistic effects on both dopamine and serotonin receptors. This dual activity makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
69195-80-8 |
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Molecular Formula |
C18H21Cl2NS2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)sulfanyl]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H20ClNS2.ClH/c1-20(2)9-10-21-18-11-13-5-3-4-6-16(13)22-17-8-7-14(19)12-15(17)18;/h3-8,12,18H,9-11H2,1-2H3;1H |
InChI Key |
UPAVPCZHTGYEJW-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCSC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-] |
Origin of Product |
United States |
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